![molecular formula C21H21N3O2S B2406261 4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-79-9](/img/structure/B2406261.png)

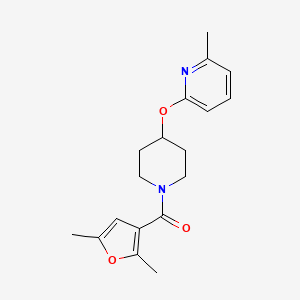

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

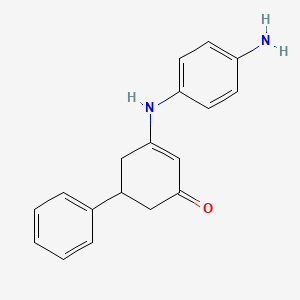

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as ETP-101, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of thienopyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to the chemical structure of interest are often synthesized for their potential use in various applications, including medicinal chemistry and materials science. For example, the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been described, highlighting a route to novel compounds with potential biological activities (Hebishy, Salama, & Elgemeie, 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. Similarly, the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates indicates the versatility of these chemical frameworks in producing diverse molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)[https://consensus.app/papers/thiophenylhydrazonoacetates-synthesis-mohareb/d9629e6cdf55542fa729bf7f2b5f056e/?utm_source=chatgpt].

Biological Activities

Several studies have focused on the biological activities of pyrazole and benzamide derivatives, suggesting potential therapeutic applications. For instance, a study described the antiavian influenza virus activity of benzamide-based compounds, identifying several derivatives with significant antiviral activities (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. This highlights the potential use of similar compounds in developing antiviral drugs.

Antioxidant and Antimicrobial Applications

Compounds within this chemical family have also been evaluated for their antioxidant and antimicrobial properties. For example, thiazoles have been synthesized and assessed as antioxidant additives for lubricating oils, showcasing the utility of such compounds beyond biomedical applications (Amer, Hassan, Moawad, & Shaker, 2011)[https://consensus.app/papers/synthesis-evaluation-some-thiazoles-antioxidant-amer/c6276b2d488b508a89714255f7f6ca9c/?utm_source=chatgpt]. Additionally, novel oxadiazoles have demonstrated antibacterial activity, underscoring the potential of these compounds in addressing microbial resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020)[https://consensus.app/papers/synthesis-antibacterial-activity-novel-aghekyan/0f14889e48c953beafa85106f9a29214/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania species, making it an attractive target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, through a desirable fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction between the compound and its target . The specific nature of this interaction, however, requires further investigation.

Biochemical Pathways

This interference likely disrupts the survival and proliferation of Leishmania species, leading to their eventual elimination .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that the compound effectively inhibits the growth and proliferation of Leishmania species in a controlled environment

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-26-16-10-8-15(9-11-16)21(25)22-20-17-12-27-13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIGYTATBUBVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)